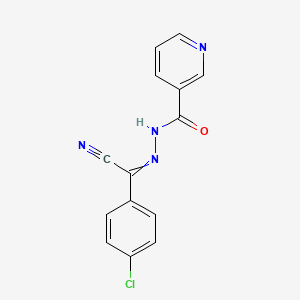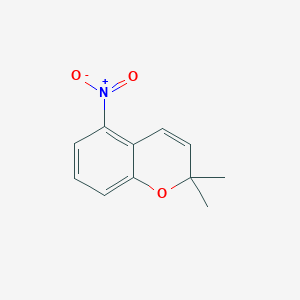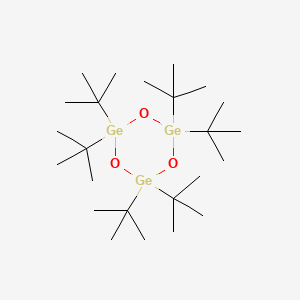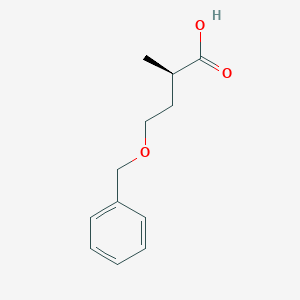
4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide is a complex organic compound that features a pyridine ring, a chlorinated benzene ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzonitrile with pyridine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated pyridine derivatives and benzenecarboximidoyl cyanides. Examples include:
- 2-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide
- 3-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide .
Uniqueness
4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
80403-39-0 |
|---|---|
Molecular Formula |
C14H9ClN4O |
Molecular Weight |
284.70 g/mol |
IUPAC Name |
4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C14H9ClN4O/c15-12-5-3-10(4-6-12)13(8-16)18-19-14(20)11-2-1-7-17-9-11/h1-7,9H,(H,19,20) |
InChI Key |
RFVUSEWTTDIMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=C(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)


![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)


![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)





